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molecular formula C15H9ClFNO B8606547 6-chloro-3-[(3-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one

6-chloro-3-[(3-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one

Cat. No. B8606547
M. Wt: 273.69 g/mol
InChI Key: IESXCFDQCPAORT-UHFFFAOYSA-N
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Patent
US08134001B2

Procedure details

6-Chloro-1,3-dihydro-indol-2-one (Aldrich, 7.5 g, 44.92 mmol) was treated with 3-fluoro-benzaldehyde (Aldrich, 5.57 g, 44.92 mmol) in methanol (50 mL) and piperdine (0.2 mL). The mixture was heated at 75° C. overnight and then cooled to room temperature. The solid was filtered and dried to give a yellow solid. 8.8 g.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.[F:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH:16]=O>CO.N1CCCCC1>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](=[CH:16][C:15]3[CH:18]=[CH:19][CH:20]=[C:13]([F:12])[CH:14]=3)[C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC1=CC=C2CC(NC2=C1)=O
Name
Quantity
5.57 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0.2 mL
Type
solvent
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a yellow solid

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C(C(NC2=C1)=O)=CC1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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